Cas no 105-17-9 (2-Butene-1,4-diamine,N1,N1,N4,N4-tetraethyl-, (2E)-)
105-17-9 structure
Product Name:2-Butene-1,4-diamine,N1,N1,N4,N4-tetraethyl-, (2E)-
Numero CAS:105-17-9
MF:C12H26N2
MW:198.348243236542
CID:212158
PubChem ID:5357348
Update Time:2025-04-19
2-Butene-1,4-diamine,N1,N1,N4,N4-tetraethyl-, (2E)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Butene-1,4-diamine,N1,N1,N4,N4-tetraethyl-, (2E)-
- (E)-N,N,N',N'-tetraethyl-2-butene-1,4-diamine
- (E)-N,N,N',N'-tetraethylbut-2-ene-1,4-diamine
- (E)-N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene
- [(E)-4-diethylaminobut-2-enyl]-diethyl-amine
- 2-Butene-1, N,N,N',N'-tetraethyl-, (E)-
- AC1NSAMI
- EINECS 203-276-2
- E-tetraethyl-1,4-diaminobut-2-ene
- N,N,N',N'-tetraethyl-2-butene-1,4-diamine
- NSC75614
- Tetra-N-aethyl-but-2t-endiyldiamin
- tetra-N-ethyl-but-2t-enediyldiamine
- 2-Butene-1,4-diamine, N,N,N',N'-tetraethyl-, (2E)-
- N1,N1,N4,N4-Tetraethyl-2-butene-1,4-diamine
- 2-Butene-1,4-diamine, N1,N1,N4,N4-tetraethyl-
- NSC 75614
- SVP5YUF8ZV
- NS00041362
- (E)-N,N,N',N'-tetra-ethyl-1,4-diaminobut-2-ene
- GTSWSDCAOQCBEH-MDZDMXLPSA-N
- 105-17-9
- 2-Butene-1,4-diamine, N1,N1,N4,N4-tetraethyl-, (2E)-
- NSC-75614
- DTXSID20883296
- (2E)-N1,N1,N4,N4-Tetraethyl-2-butene-1,4-diamine
- trans-N,N,N',N'-Tetraethyl-2-butene-1,4-diamine
- 2-Butene-1,4-diamine, N,N,N',N'-tetraethyl-, (E)-
- SCHEMBL2977598
- (E)-N1,N1,N4,N4-tetraethylbut-2-ene-1,4-diamine
-
- Inchi: 1S/C12H26N2/c1-5-13(6-2)11-9-10-12-14(7-3)8-4/h9-10H,5-8,11-12H2,1-4H3/b10-9+
- Chiave InChI: GTSWSDCAOQCBEH-MDZDMXLPSA-N
- Sorrisi: N(CC)(CC)C/C=C/CN(CC)CC
Proprietà calcolate
- Massa esatta: 198.21000
- Massa monoisotopica: 198.209599
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 14
- Conta legami ruotabili: 8
- Complessità: 119
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 2.1
- Superficie polare topologica: 6.5
Proprietà sperimentali
- Densità: 0.844
- Punto di ebollizione: 254.7°Cat760mmHg
- Punto di infiammabilità: 97.6°C
- Indice di rifrazione: 1.467
- PSA: 6.48000
- LogP: 2.22620
2-Butene-1,4-diamine,N1,N1,N4,N4-tetraethyl-, (2E)- Letteratura correlata
-
Mairi F. Haddow,Judit Jaltai,Martin Hanton,Paul G. Pringle,Laura E. Rush,Hazel A. Sparkes,Christopher H. Woodall Dalton Trans. 2016 45 2294
-
Mairi F. Haddow,Judit Jaltai,Martin Hanton,Paul G. Pringle,Laura E. Rush,Hazel A. Sparkes,Christopher H. Woodall Dalton Trans. 2016 45 2294
-
3. Koenigs–Knorr syntheses with mercuric saltsLeland R. Schroeder,John W. Green J. Chem. Soc. C 1966 530
105-17-9 (2-Butene-1,4-diamine,N1,N1,N4,N4-tetraethyl-, (2E)-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti